2-Penten-1-OL
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Overview
Description
2-Penten-1-ol is a chemical compound with the molecular formula C5H10O . It has a molecular weight of 86.1323 . It is also known by other names such as pent-2-en-1-ol and 2-pentenol .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves multiple steps and careful analysis . For instance, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+ . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular formula of C5H10O and an average mass of 86.132 Da . It’s also worth noting that the physical and chemical properties of a compound can greatly influence its behavior and reactions.Scientific Research Applications
Olefin Disproportionation
2-Penten-1-OL plays a role in olefin disproportionation. A study demonstrated that during the reaction of 1-pentene, primary products include ethylene and n-octenes, while 2-pentene yields 2-butene and n-hexenes. This suggests that this compound is involved in complex olefin reactions (Adams & Brandenberger, 1969).
Molecular Structure and Conformation
Research on 4-penten-1-ol, a related compound, helps in understanding the structure and conformation of molecules like this compound. A study using gas electron diffraction and molecular mechanics found that the conformational mixture is dominated by the only conformer allowing OH-π interactions (Trætteberg et al., 1985).
Catalyst Selectivity
This compound's isomerization and interaction with various catalysts have been studied. Selectivity in reactions involving this compound is affected by molecular crowding at active sites, influencing the cis:trans ratio in the resulting 2-pentene (McMunn et al., 1978).
Ignition Delay and Reactivity
A comprehensive study on 1- and 2-pentene, which includes this compound, highlights their role as components in gasoline. The ignition delay times of these compounds were measured under various conditions, providing insights into their low-temperature fuel chemistry and kinetic validation (Dong et al., 2021).
Atmospheric Reactions
This compound's atmospheric degradation through oxidation with chlorine atoms was studied, showing that addition of Cl to the double bond is a dominant reaction pathway. This study contributes to understanding the atmospheric lifetimes and reaction mechanisms of such compounds (Rodriguez et al., 2010).
Synthesis of Sex Pheromones
This compound derivatives have been used in synthesizing sex pheromones for cotton pests. This demonstrates its potential in the development of biologically active compounds for agricultural applications (Yadav et al., 1989).
Ozonolysis and Aerosol Formation
The ozonolysis of compounds like (Z)-2-penten-1-ol and their role in secondary organic aerosol formation were explored. This research helps in understanding the environmental impact of such compounds and their role in atmospheric chemistry (O Dwyer et al., 2010).
Computational Quantum Calculations
Density Functional Theory was applied to study the ground electronic state of 1-penten-3-ol and its conformers. This research aids in the theoretical understanding of the electronic properties of molecules like this compound (González & Garrido Arrate, 2020).
Catalytic Oligomerization
This compound has been studied in the context of catalytic oligomerization, particularly in the production of lubricant base stocks and high cetane diesel fuels. This research demonstrates its potential in industrial applications (Sattler et al., 2020).
Safety and Hazards
Properties
CAS No. |
20273-24-9 |
---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
pent-2-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
BTSIZIIPFNVMHF-UHFFFAOYSA-N |
SMILES |
CCC=CCO |
Canonical SMILES |
CCC=CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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